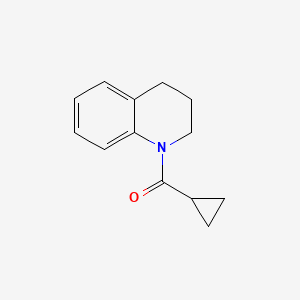
1-(cyclopropylcarbonyl)-1,2,3,4-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(cyclopropylcarbonyl)-1,2,3,4-tetrahydroquinoline, also known as CPQ, is a heterocyclic compound that has been extensively studied for its potential medicinal properties. It belongs to the class of tetrahydroquinolines, which have been found to exhibit a range of biological activities such as antitumor, antiviral, and anti-inflammatory effects. CPQ has been the focus of numerous studies due to its unique chemical structure and potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 1-(cyclopropylcarbonyl)-1,2,3,4-tetrahydroquinoline is not fully understood, but it is believed to act by inhibiting key enzymes and signaling pathways involved in cancer cell growth and proliferation. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is critical for DNA replication and cell division. It has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
In addition to its anticancer properties, this compound has been found to exhibit a range of biochemical and physiological effects. Studies have shown that this compound has anti-inflammatory effects by inhibiting the production of cytokines and chemokines that are involved in the inflammatory response. This compound has also been found to exhibit antiviral activity against a range of viruses, including HIV and hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(cyclopropylcarbonyl)-1,2,3,4-tetrahydroquinoline is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapies. This compound has also been found to exhibit a range of other biological activities, which makes it a versatile compound for research purposes. However, one of the limitations of this compound is its relatively complex synthesis, which can make it difficult to obtain in large quantities for use in experiments.
Direcciones Futuras
There are several future directions for research on 1-(cyclopropylcarbonyl)-1,2,3,4-tetrahydroquinoline. One area of interest is the development of new anticancer therapies based on this compound. Researchers are also exploring the potential of this compound as an anti-inflammatory and antiviral agent. In addition, there is ongoing research into the mechanism of action of this compound and its interactions with key enzymes and signaling pathways. Further studies are needed to fully understand the potential of this compound as a therapeutic agent and to optimize its synthesis and formulation for use in clinical settings.
Métodos De Síntesis
The synthesis of 1-(cyclopropylcarbonyl)-1,2,3,4-tetrahydroquinoline involves a multi-step process that begins with the reaction of cyclopropylcarboxylic acid with 1,2,3,4-tetrahydroquinoline in the presence of a catalyst. The resulting intermediate is then subjected to a series of reactions, including reduction and acylation, to yield the final product. The synthesis of this compound has been optimized over the years, with various modifications to the reaction conditions and catalysts used to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
1-(cyclopropylcarbonyl)-1,2,3,4-tetrahydroquinoline has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is its use as an anticancer agent. Studies have shown that this compound exhibits potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis, or programmed cell death.
Propiedades
IUPAC Name |
cyclopropyl(3,4-dihydro-2H-quinolin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c15-13(11-7-8-11)14-9-3-5-10-4-1-2-6-12(10)14/h1-2,4,6,11H,3,5,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRLWGAUZFYWKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-acetylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5707208.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}butanamide](/img/structure/B5707210.png)
![N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5707214.png)
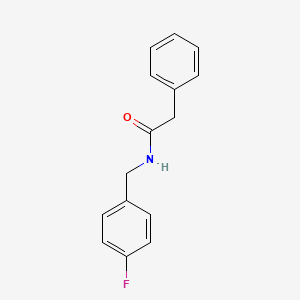

![N,N-dimethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5707238.png)
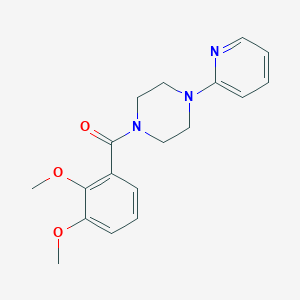

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-4-methoxybenzamide](/img/structure/B5707273.png)
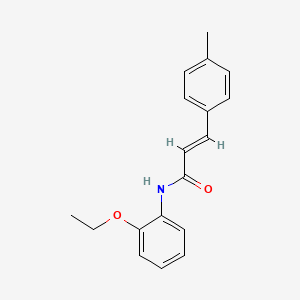

![2,2,2-trifluoro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide](/img/structure/B5707295.png)
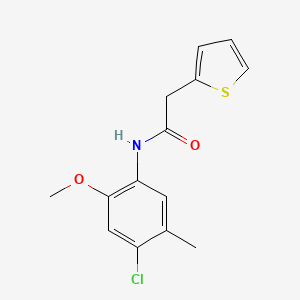
![4-ethoxy-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5707307.png)